Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate is a complex organic compound with the molecular formula C23H20N2O2. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and synthetic organic chemistry . This compound is characterized by its unique structure, which includes a quinoline core substituted with a benzylamino group and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde, methyl cyanoacetate, and an aromatic amine in the presence of a catalyst such as nanostructured TiO2 under solvent-free conditions and microwave irradiation . This method is advantageous due to its efficiency and the use of green chemistry principles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry techniques, such as solvent-free reactions and recyclable catalysts, is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The quinoline core may intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a nitrogen atom in the aromatic ring.
Benzo[h]quinoline: Similar to quinoline but with an additional fused benzene ring.
Ethyl 4-aminoquinoline-3-carboxylate: Lacks the benzyl group but has similar functional groups.
Uniqueness
Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the detailed biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The structural formula can be represented as follows:
C19H18N2O2
This structure includes a benzylamino group, which enhances its interaction with biological targets, potentially modulating enzyme activity and affecting cellular processes.
The biological activity of this compound is primarily attributed to its ability to:
- Intercalate with DNA : The quinoline moiety can insert itself between DNA base pairs, disrupting replication and transcription processes.
- Modulate enzyme activity : The benzylamino group may interact with various enzymes or receptors, altering their functions and leading to apoptosis in cancer cells .
- Inhibit cellular signaling pathways : This can result in reduced cell proliferation and enhanced cell death in malignant cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against breast cancer (MCF-7), lung cancer (A549), and leukemia (K562) cell lines.
- Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Microbial Strains Tested : The compound was tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Findings : It showed notable inhibitory effects with minimum inhibitory concentration (MIC) values between 50 to 100 µg/mL, suggesting its potential as an antimicrobial agent.
Study on Anticancer Efficacy
In a study published in 2023, researchers synthesized several derivatives of benzoquinoline, including this compound, and evaluated their anticancer properties. The study concluded that this compound significantly inhibited the growth of cancer cells through mechanisms involving DNA intercalation and apoptosis induction. Notably, it outperformed several known anticancer agents in terms of efficacy against specific cancer types .
Antimicrobial Research
Another investigation focused on the antimicrobial properties of this compound. It involved testing against multiple bacterial strains using standard disk diffusion methods. The results indicated that this compound had a broad spectrum of activity, particularly effective against resistant strains of bacteria.
Data Summary
Properties
IUPAC Name |
ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-2-27-23(26)20-15-25-21-18-11-7-6-10-17(18)12-13-19(21)22(20)24-14-16-8-4-3-5-9-16/h3-13,15H,2,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSBSAWXSCOFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.